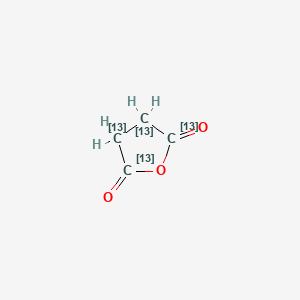

Succinic anhydride-13C4

説明

Succinic anhydride-13C4 is a carbon-13 labeled organic compound that is the acid anhydride form of succinic acid . It has a molecular weight of 104.04 and is used in the manufacture of polymeric materials or as a standard for analysis .

Synthesis Analysis

In the laboratory, Succinic anhydride-13C4 can be prepared by dehydration of succinic acid. This dehydration can occur with the help of acetyl chloride or phosphoryl chloride . Industrially, it is prepared by catalytic hydrogenation of maleic anhydride .Molecular Structure Analysis

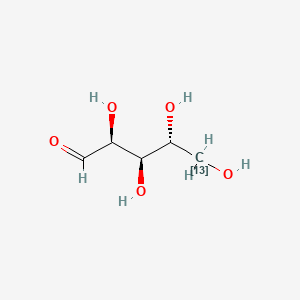

The empirical formula of Succinic anhydride-13C4 is 13C4H4O3 . The SMILES string representation is O=[13C]1[13CH2][13CH2]13CO1 .Chemical Reactions Analysis

Succinic anhydride-13C4 readily hydrolyzes to give succinic acid: (CH2CO)2O + H2O → (CH2CO2H)2 . With alcohols (ROH), a similar reaction occurs, delivering the monoester: (CH2CO)2O + ROH → RO2CCH2CH2CO2H .科学的研究の応用

Pharmacokinetics and Tissue Distribution : Succinic anhydride-13C4, labeled as 13C4SA, has been used to distinguish endogenous and exogenous succinic acid in mice. This study provided foundational data for selecting dosing regimens for efficacy studies in mice, highlighting the compound's utility in pharmacokinetics and tissue distribution research (Jung, Song, & Ahn, 2022).

NMR Spectroscopy : The isotopic labeling of succinic acid with oxygen-18 and carbon-13 has been studied to understand the coupling constant between carboxyl carbons of succinic acid. This research aids in measuring chemical shifts and understanding molecular structures (Mega & Etten, 1993).

Material Science : Succinic anhydride-13C4 is used in synthesizing degradable polymers, with applications in personal cleansing preparations, food additives, cosmetics, coatings, pharmaceuticals, and photography (Fumagalli, 2006).

Polymer Chemistry : The compound is used in grafting studies, such as the grafting of maleic anhydride onto polyethylene and isotactic polypropylene. This research contributes to understanding the structure of polymers and enhancing their properties (Heinen et al., 1996).

MRI and NMR Spectroscopy : Succinic anhydride-13C4 has been used in PASADENA hyperpolarization studies for MRI and NMR spectroscopy. This application enhances the visualization of molecular structures and is potentially useful in medical imaging (Chekmenev et al., 2008).

Proteomics : In proteomics, 13C4-succinic anhydride has been used for isotopic labeling of peptides. This method improves the resolution and accuracy of mass spectrometry in proteomics research (Zhang & Regnier, 2002).

Electrochemistry : Succinic anhydride-13C4 is relevant in the study of electrolyte additives in batteries. It has been shown to impact the performance of electrodes in lithium-ion batteries (Han et al., 2010).

Chemical Engineering : Its application in the production and purification process of succinic acid from carbohydrates is also significant. This process includes fermentation and crystallization, highlighting its role in industrial chemistry and biotechnology (Glassner et al., 1995).

作用機序

The mechanism of action of Succinic anhydride-13C4 involves nucleophilic attack on the carbonyl and removal of the leaving group . It is also an essential component of the Krebs or citric acid cycle and serves as an electron donor in the production of fumaric acid and FADH2 .

It has a boiling point of 261 °C and a melting point of 118-120 °C (lit.) .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2,3,4,5-13C4)oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2/i1+1,2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINCXYDBBGOEEQ-JCDJMFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13CH2][13C](=O)O[13C]1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745649 | |

| Record name | (~13~C_4_)Oxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.044 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

411220-47-8 | |

| Record name | (~13~C_4_)Oxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 411220-47-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。